2-(Pent-4-yn-1-yl)cyclohexan-1-ol
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Overview
Description
2-(Pent-4-yn-1-yl)cyclohexan-1-ol is an organic compound with a unique structure that combines a cyclohexane ring with a pentynyl side chain and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with pent-4-yn-1-ol under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, which allows for the formation of the carbon-carbon bond between the cyclohexane ring and the pentynyl side chain . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives with varying degrees of saturation.
Substitution: Formation of halogenated or aminated cyclohexane derivatives.
Scientific Research Applications
2-(Pent-4-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-4-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in various chemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-ol: A simpler compound with similar functional groups but lacking the cyclohexane ring.
Cyclohexanol: Contains a cyclohexane ring with a hydroxyl group but lacks the pentynyl side chain.
2-Penten-4-yn-1-ol: Similar structure but with a different arrangement of the alkyne and hydroxyl groups.
Uniqueness
2-(Pent-4-yn-1-yl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring with a pentynyl side chain and a hydroxyl group
Properties
CAS No. |
88854-26-6 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-pent-4-ynylcyclohexan-1-ol |
InChI |
InChI=1S/C11H18O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h1,10-12H,3-9H2 |
InChI Key |
JTWONVNSXVBERG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1CCCCC1O |
Origin of Product |
United States |
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